1-amino-9-oxo-10H-acridine-4-carboxylic acid 1-amino-9-oxo-10H-acridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 857616-10-5
VCID: VC17329808
InChI: InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol

1-amino-9-oxo-10H-acridine-4-carboxylic acid

CAS No.: 857616-10-5

Cat. No.: VC17329808

Molecular Formula: C14H10N2O3

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

1-amino-9-oxo-10H-acridine-4-carboxylic acid - 857616-10-5

Specification

CAS No. 857616-10-5
Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
IUPAC Name 1-amino-9-oxo-10H-acridine-4-carboxylic acid
Standard InChI InChI=1S/C14H10N2O3/c15-9-6-5-8(14(18)19)12-11(9)13(17)7-3-1-2-4-10(7)16-12/h1-6H,15H2,(H,16,17)(H,18,19)
Standard InChI Key FUOBYFDEHGFQDU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Amino-9-oxo-10H-acridine-4-carboxylic acid features a tricyclic acridine core modified at positions 1, 4, and 9 (Figure 1). The planar aromatic system consists of two benzene rings fused to a central pyridine ring, with substituents including:

  • An amino group (-NH2_2) at position 1

  • A carboxylic acid (-COOH) at position 4

  • A ketone (=O) at position 9

This configuration confers both hydrophilic (carboxylic acid) and hydrophobic (aromatic core) regions, influencing solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H10N2O3\text{C}_{14}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight254.24 g/mol
IUPAC Name1-amino-9-oxo-10H-acridine-4-carboxylic acid
SolubilityLimited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO)
Melting PointNot experimentally determined
Spectral Data (IR)Characteristic peaks: 1680 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H stretch)

Synthesis and Manufacturing

Bernthsen Acridine Synthesis

The Bernthsen method, first reported in 1884, remains a foundational approach for acridine derivatives . This reaction condenses diphenylamine with carboxylic acids under acidic conditions. For 1-amino-9-oxo-10H-acridine-4-carboxylic acid, adaptations using microwave-assisted synthesis or polyphosphoric acid (PPA) as a catalyst may enhance yield and reduce reaction times compared to traditional zinc chloride methods .

Key Reaction Steps:

  • Condensation: Diphenylamine reacts with 4-carboxyanthranilic acid in PPA at 150–200°C.

  • Cyclization: Intramolecular dehydration forms the acridine core.

  • Functionalization: Post-synthetic modifications introduce the amino and ketone groups .

Ullmann Coupling Strategy

An alternative route employs the Ullmann reaction, which couples aryl halides with aryl amines using copper catalysis . This method allows precise control over substituent placement but requires harsh conditions (high temperatures, strong bases).

Biological Activities and Mechanisms

Table 2: Anticancer Activity of Acridine Hybrids

Hybrid CompoundIC50_{50} (μM)Cell LineSelectivity Index
Coumarin-acridine 10c56.74CaCo-2 (colon)0.77
Coumarin-quinoline 7a51.72A549 (lung)1.5

Mechanistic studies suggest acridines intercalate DNA, inhibit topoisomerases, and disrupt RNA replication . The carboxylic acid moiety may enhance solubility and target binding via hydrogen bonding .

Antimicrobial Activity

Acridine derivatives show broad-spectrum antimicrobial effects. Hybrid 10c demonstrated:

  • Antibacterial: MIC =

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